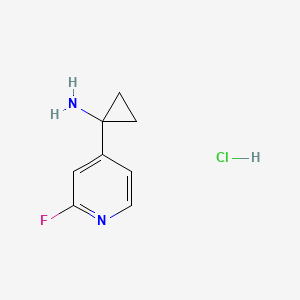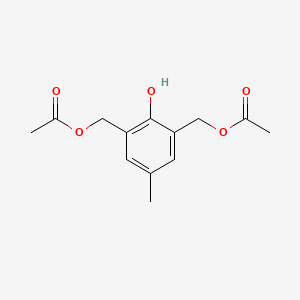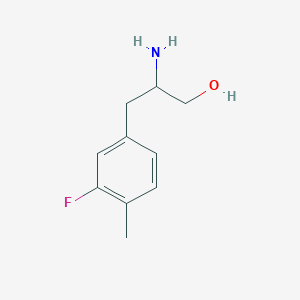
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Amidation and Esterification: The introduction of the carboxamido and carbamoyl groups can be achieved through amidation reactions using appropriate amines and carboxylic acids. Esterification can be carried out using methanol and acid catalysts.
Substitution Reactions: The methyl and p-tolyl groups can be introduced through substitution reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(thiophene-2-carboxamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both carboxamido and carbamoyl groups on the thiophene ring provides opportunities for diverse chemical modifications and applications.
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
SRAARGIPZIUSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)






